molecular formula C18H14N2O3 B2368109 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide CAS No. 1103513-96-7

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide

Cat. No.: B2368109
CAS No.: 1103513-96-7
M. Wt: 306.321
InChI Key: BDJASIXWJVHXPJ-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a benzofuran moiety linked to an indoline-2-carboxamide, making it a member of the indole and benzofuran derivative families. These structural motifs are known for their significant biological activities and are commonly found in natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds with a variety of enzymes and proteins. This interaction often results in the inhibition of enzyme activity, which can be leveraged for therapeutic purposes. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as HIV-1 reverse transcriptase and renin . These interactions are crucial for the compound’s potential use in treating viral infections and hypertension.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular function. For instance, the compound’s interaction with HIV-1 reverse transcriptase prevents the replication of the virus, highlighting its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For instance, indole derivatives have been shown to cause cytotoxicity in certain cell lines at elevated concentrations, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect its efficacy and toxicity, as metabolic products may have different biological activities . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be transported into cells via specific transporters, where it can exert its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide typically involves the following steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is treated with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with indoline-2-carboxamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzofuran and indoline derivatives.

Scientific Research Applications

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its structural similarity to bioactive natural products.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzofuran-2-carbonyl)indoline-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indoline ring.

    1-(Benzofuran-2-carbonyl)indole-2-carboxamide: Similar structure but with an indole ring instead of an indoline ring.

    Benzofuran-2-carboxamide derivatives: Various derivatives with different substituents on the benzofuran ring.

Uniqueness

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is unique due to its specific combination of benzofuran and indoline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJASIXWJVHXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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